

Application Note: Mass Spectrometry Analysis of Glu-Thr-Tyr-Ser-Lys Fragmentation

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Compound of Interest

Compound Name: *Glu-Thr-Tyr-Ser-Lys*

Cat. No.: *B12407070*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for determining the sequence of peptides and identifying post-translational modifications (PTMs).^{[1][2][3][4]} The fragmentation of a peptide within the mass spectrometer generates a characteristic spectrum of product ions that allows for the elucidation of its amino acid sequence.^[4] This application note details the analysis of the pentapeptide **Glu-Thr-Tyr-Ser-Lys** using collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) fragmentation methods. Understanding the fragmentation pattern of this peptide is crucial for its identification and characterization in complex biological samples.

The controlled fragmentation of a peptide precursor ion in the gas phase primarily results in cleavage of the amide bonds along the peptide backbone, producing b- and y-type ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, enabling sequence determination.

Experimental Protocols

A typical workflow for the mass spectrometry analysis of a peptide like **Glu-Thr-Tyr-Ser-Lys** involves several key steps, from sample preparation to data analysis.

1. Sample Preparation

- **Peptide Synthesis and Purification:** The pentapeptide **Glu-Thr-Tyr-Ser-Lys** is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide is cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
- **Sample Resuspension:** The purified peptide is resuspended in a solution compatible with mass spectrometry, typically 0.1% formic acid in water, to a final concentration of 1 pmol/μL.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- **LC System:** An ultra-high-performance liquid chromatography (UHPLC) system is used for online separation of the peptide prior to mass spectrometry.
- **Column:** A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size) is employed for peptide separation.
- **Mobile Phases:**
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
- **Gradient:** A linear gradient from 2% to 40% Mobile Phase B over 15 minutes is used to elute the peptide.
- **Flow Rate:** 400 μL/min.
- **Mass Spectrometer:** A high-resolution Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source is used for analysis.
- **Ionization Mode:** Positive ionization mode.
- **MS1 Scan:** Full scan MS spectra are acquired in the Orbitrap at a resolution of 60,000 from m/z 300-1500.

- MS2 Scan (Data-Dependent Acquisition): The top 5 most intense precursor ions from the MS1 scan are selected for fragmentation by CID or HCD.
 - CID: Performed in the ion trap with a normalized collision energy of 35%.
 - HCD: Performed in the HCD cell with a stepped normalized collision energy of 25, 30, and 35%.
- Dynamic Exclusion: Precursor ions selected for fragmentation are dynamically excluded for 30 seconds to allow for the selection of lower abundance precursors.

3. Data Analysis

- Software: The acquired raw data is processed using specialized proteomics software (e.g., Proteome Discoverer, MaxQuant).
- Peptide Identification: The MS/MS spectra are searched against a database containing the sequence of **Glu-Thr-Tyr-Ser-Lys**.
- Fragment Ion Analysis: The identified MS/MS spectra are manually or automatically annotated to identify the b- and y-ions and confirm the peptide sequence.

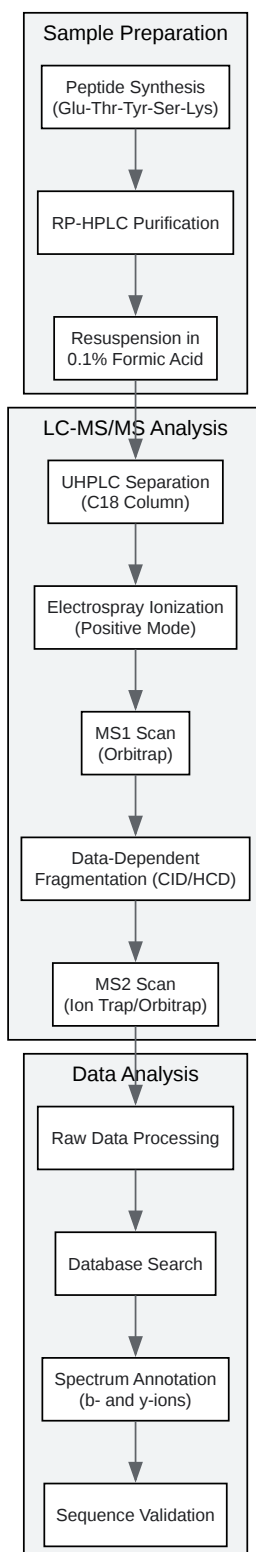
Data Presentation

The theoretical monoisotopic masses of the b- and y-ions for the singly protonated precursor of **Glu-Thr-Tyr-Ser-Lys** ($[M+H]^+$) are summarized in the table below. These values are critical for interpreting the resulting MS/MS spectra.

Ion	Sequence	Monoisotopic Mass (Da)	Ion	Sequence	Monoisotopic Mass (Da)
b ₁	Glu	130.0504	y ₁	Lys	147.1128
b ₂	Glu-Thr	231.0981	y ₂	Ser-Lys	234.1448
b ₃	Glu-Thr-Tyr	394.1615	y ₃	Tyr-Ser-Lys	397.2082
b ₄	Glu-Thr-Tyr-Ser	481.1935	y ₄	Thr-Tyr-Ser-Lys	498.2559
y ₅	Glu-Thr-Tyr-Ser-Lys	627.2985			

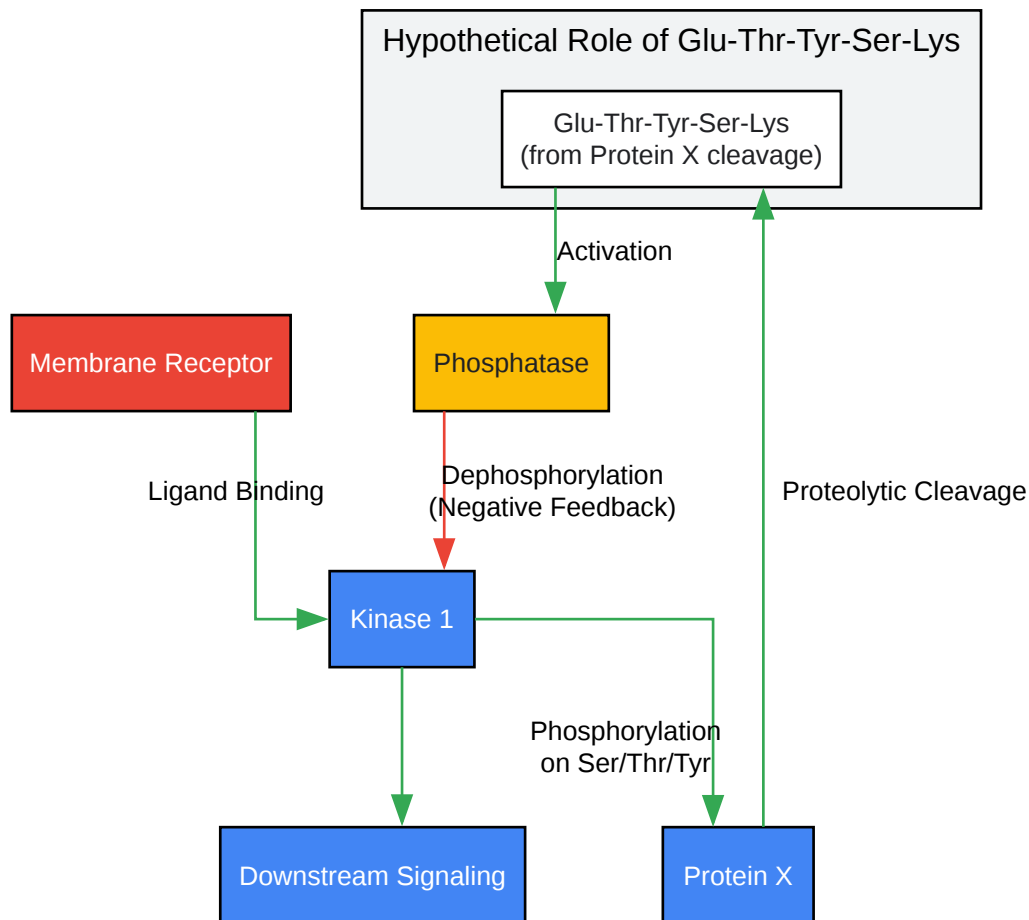
Mandatory Visualization

Experimental Workflow for Peptide Fragmentation Analysis

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Caption: Workflow for the mass spectrometry analysis of a synthetic peptide.

Illustrative Signaling Pathway



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Caption: A hypothetical signaling pathway involving the peptide.

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